![molecular formula C38H33NO4S B613500 Fmoc-D-Homocys(Trt)-OH CAS No. 1007840-62-1](/img/structure/B613500.png)
Fmoc-D-Homocys(Trt)-OH
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Description
Fmoc-D-Homocys(Trt)-OH, also known as Fmoc-D-Thr-OH, is an amino acid derivative with a wide range of applications in the scientific research and biotechnology industries. Fmoc-D-Thr-OH is a protected form of the amino acid threonine, and is used in a variety of synthetic organic chemistry and peptide synthesis methods. Fmoc-D-Thr-OH is also used in the preparation of peptide libraries, and is becoming increasingly popular in the field of biochemistry and molecular biology.
Scientific Research Applications
Human Flavin-Containing Monooxygenases (FMO) in Drug Metabolism
Research has elucidated the role of human flavin-containing monooxygenases in the metabolism of drugs and xenobiotics. These enzymes, including FMO3, are critical for the oxygenation of sulfur-containing compounds, which could be synthesized or modified using Fmoc-D-Homocys(Trt)-OH. The genetic variability and allelic variation of FMO significantly influence individual responses to drugs, with implications for personalized medicine and drug design (Cashman & Zhang, 2006; Yamazaki & Shimizu, 2013).
Endothelial Function and Cardiovascular Health
Folate, closely linked with homocysteine metabolism, impacts endothelial function and cardiovascular health. Modifications in homocysteine levels, to which Fmoc-D-Homocys(Trt)-OH is relevant, have been investigated for their effects on cardiovascular diseases. Elevated homocysteine levels are associated with increased cardiovascular risk, highlighting the importance of understanding its metabolic pathways (Doshi et al., 2003).
Fetal Surgery and Stem Cell Therapy
Advances in fetal surgery and stem cell therapy have explored treatments for fetal meningomyelocele, a condition potentially influenced by the metabolic pathways of compounds like Fmoc-D-Homocys(Trt)-OH. These studies aim to improve prenatal interventions and outcomes by focusing on tissue regeneration and spinal cord repair (Hii, Sung, & Shaw, 2020).
Metabolic Pathways and Disease Mechanisms
Understanding the metabolic pathways of homocysteine and related compounds provides insights into various disease mechanisms, including cardiovascular diseases, neural disorders, and metabolic syndromes. Research into these areas can lead to novel therapeutic strategies and interventions (Saito & Marumo, 2018).
properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-tritylsulfanylbutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H33NO4S/c40-36(41)35(39-37(42)43-26-34-32-22-12-10-20-30(32)31-21-11-13-23-33(31)34)24-25-44-38(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29/h1-23,34-35H,24-26H2,(H,39,42)(H,40,41)/t35-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKBGJLDYRSFHBT-PGUFJCEWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC[C@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H33NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
599.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tritylthio)butanoic acid |
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